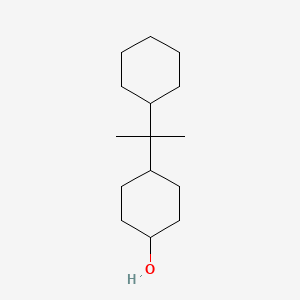

4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol

Description

Significance of Cyclohexanol (B46403) Derivatives in Synthetic Methodologies

Cyclohexanol and its derivatives are pivotal intermediates in numerous synthetic transformations. The hydroxyl group can be readily oxidized to a cyclohexanone (B45756), which in turn can undergo a variety of reactions, including alpha-functionalization and condensation reactions. aaronchem.com Furthermore, the alcohol functionality can be converted into a good leaving group, facilitating nucleophilic substitution reactions, or it can be eliminated to form a cyclohexene (B86901), a precursor for various addition reactions. nih.govmdpi.com The utility of cyclohexanol derivatives extends to their role as precursors in the industrial production of polymers and pharmaceuticals. nih.gov

Overview of Research Approaches for Novel Cycloalkanol Compounds

The quest for novel cycloalkanol compounds is driven by the desire to access new chemical space for applications in materials science and drug discovery. nih.gov Research in this area often involves the development of new synthetic methods to create complex substitution patterns and control stereochemistry. Modern approaches include tandem reactions and catalytic processes that offer high efficiency and selectivity. The characterization of these new compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to elucidate their structure and stereochemistry.

Due to the absence of specific research literature on 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, a detailed discussion of its unique research findings, synthetic nuances, and specific stereochemical analysis is not possible at this time. The information presented here is based on the general principles of cyclohexanol chemistry.

Compound Information

| Compound Name |

| This compound |

| Cyclohexanol |

| Cyclohexanone |

| Cyclohexene |

| 2-Cyclohexyl-2-(4-hydroxycyclohexyl)propane |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 50807-15-3 | |

| Molecular Formula | C15H28O | |

| Molecular Weight | 224.387 g/mol | |

| Boiling Point | 298°C at 760 mmHg (Predicted) | |

| Flash Point | 124.9°C (Predicted) | |

| Density | 0.942 g/cm³ (Predicted) | |

| LogP | 4.144 (Predicted) |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyclohexylpropan-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h12-14,16H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEDCPFFUZMBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCC1)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198834 | |

| Record name | 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50807-15-3 | |

| Record name | 4-(1-Cyclohexyl-1-methylethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50807-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050807153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Cyclohexyl 2 Propyl Cyclohexan 1 Ol

Retrosynthetic Analysis of the 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.com For this compound, the analysis begins by identifying the most logical bond disconnections, which are typically at functional groups or key structural junctions.

A primary functional group interconversion (FGI) points to the corresponding ketone, 4-(2-cyclohexyl-2-propyl)cyclohexan-1-one , as the immediate precursor. The alcohol can be readily obtained from this ketone via reduction.

The next critical disconnection involves the carbon-carbon bond that joins the bulky 2-cyclohexyl-2-propyl substituent to the cyclohexanone (B45756) ring. A plausible strategy to form this bond is through a Friedel-Crafts-type alkylation reaction on an aromatic precursor, followed by hydrogenation. This leads to the following retrosynthetic pathway:

Target Molecule Disconnection (FGI): The final step is the reduction of a ketone.

This compound <== Reduction <== 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-one

Aromatic Precursor Route: The cyclohexanone itself can be derived from the catalytic hydrogenation of a corresponding phenol (B47542) derivative. This is a common industrial method for producing substituted cyclohexanones. researchgate.net

4-(2-Cyclohexyl-2-propyl)cyclohexan-1-one <== Selective Hydrogenation <== 4-(2-Cyclohexyl-2-propyl)phenol

C-C Bond Formation (Friedel-Crafts Alkylation): The substituted phenol can be constructed by alkylating phenol with an appropriate electrophile. The 2-cyclohexyl-2-propyl group can be formed by reacting phenol with an alkene or alcohol in the presence of a strong acid catalyst.

4-(2-Cyclohexyl-2-propyl)phenol <== Friedel-Crafts Alkylation <== Phenol + 2-Cyclohexylprop-1-ene (or its corresponding tertiary alcohol).

Alkene/Alcohol Precursor Synthesis: The alkylating agent, 2-cyclohexylprop-1-ene, can be synthesized from simpler starting materials via a Grignard reaction followed by dehydration. A common approach would be the addition of a methylmagnesium halide to acetylcyclohexane or, more conveniently, the addition of a cyclohexylmagnesium halide to acetone.

2-Cyclohexyl-2-propanol <== Grignard Reaction <== Acetone + Cyclohexylmagnesium bromide

This analysis outlines a convergent and logical synthetic plan starting from simple, readily available materials like phenol, acetone, and cyclohexyl bromide.

Targeted Synthetic Routes

Based on the retrosynthetic analysis, several key transformations are central to the synthesis of this compound.

Hydrogenation of Corresponding Cyclohexanone Precursors

The reduction of the ketone precursor, 4-(2-cyclohexyl-2-propyl)cyclohexan-1-one, to the final cyclohexanol (B46403) product is a critical step. The choice of reducing agent and conditions can influence the yield and, importantly, the stereochemical outcome. The reduction of cyclohexanones can be achieved through various methods, including catalytic hydrogenation and hydride transfer agents.

Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst. Catalysts like rhodium (Rh), ruthenium (Ru), platinum (Pt), and palladium (Pd) are highly effective for arene hydrogenation and can also be used for ketone reduction. youtube.com For instance, the hydrogenation of phenols can sometimes yield cyclohexanols directly, bypassing the isolated ketone intermediate, depending on the catalyst and reaction conditions. whiterose.ac.uk The temperature has a significant effect on selectivity; hydrogenation of cyclohexanone at lower temperatures (325–400 K) primarily yields cyclohexanol, while higher temperatures can lead to dehydration and further reduction to form cyclohexane (B81311). princeton.edu

Hydride Reductions: Complex metal hydrides are commonly used for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents. The stereoselectivity of the reduction of 4-substituted cyclohexanones is highly dependent on the steric bulk of both the C4-substituent and the hydride reagent. Reduction can result in two diastereomers: cis and trans. Generally, sterically small hydrides (e.g., LiAlH₄) can approach from the axial direction, leading to the thermodynamically more stable equatorial alcohol. In contrast, bulky reducing agents are forced to approach from the less hindered equatorial face, resulting in the formation of the axial alcohol. rsc.org

| Reducing Agent | Typical Conditions | Stereochemical Preference (for 4-substituted ketones) | Comments |

|---|---|---|---|

| LiAlH₄ (Lithium Aluminum Hydride) | Anhydrous ether or THF | Often favors the equatorial alcohol (trans isomer for bulky C4 group) | Highly reactive, non-selective for other reducible groups. |

| NaBH₄ (Sodium Borohydride) | Protic solvents (e.g., ethanol, methanol) | Selectivity is solvent and temperature-dependent; often gives a mixture. | Milder and more chemoselective than LiAlH₄. |

| H₂/Catalyst (e.g., Rh, Pt, Ni) | High pressure H₂, various solvents | Can be highly stereoselective depending on catalyst and support. organic-chemistry.org | Can also reduce other functional groups like alkenes or aromatic rings. youtube.com |

| Lithium dispersion with FeCl₂ or CuCl₂ | THF, room temperature | Reported to be highly stereoselective for the most thermodynamically stable alcohol. organic-chemistry.org | Offers a convenient and efficient alternative to other methods. organic-chemistry.org |

Grignard or Organometallic Additions to Cyclohexanone Derivatives

The formation of new carbon-carbon bonds via the addition of organometallic reagents to carbonyls is a cornerstone of organic synthesis. masterorganicchemistry.com In the context of cyclohexanone derivatives, Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the electrophilic carbonyl carbon to form a tertiary alcohol after an acidic workup. pearson.com

For example, the reaction of a Grignard reagent with cyclohexenone can lead to either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition. stackexchange.com While the target molecule's immediate precursor is a saturated cyclohexanone, the principles of reactivity are relevant. Grignard reagents typically favor 1,2-addition to α,β-unsaturated ketones, whereas organocuprates (Gilman reagents) favor 1,4-addition. stackexchange.comic.ac.uk

In the synthesis of a related compound, 4-t-butylcyclohexanone, the addition of a methyl Grignard reagent has been studied to understand the steric and kinetic factors influencing the reaction. acs.org The stereochemical outcome of such additions is dictated by the direction of nucleophilic attack on the carbonyl group, leading to different diastereomeric alcohol products.

Chemo- and Regioselective Reductions in Complex Molecular Architectures

Selectivity is a crucial concept when multiple functional groups or reactive sites are present in a molecule.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. researchgate.net For instance, in a molecule containing both a ketone and an ester, a mild reducing agent like NaBH₄ can selectively reduce the ketone without affecting the ester. In the synthesis of the target molecule, if the precursor phenol contained other reducible groups, the choice of catalyst for the ring hydrogenation would be critical to avoid unwanted side reactions. researchgate.net

Regioselectivity refers to the preferential reaction at one site over another within the same functional group or molecule. researchgate.net For example, the condensation of a substituted hydrazine (B178648) with a 1,2,4-triketone can lead to different regioisomeric pyrazole (B372694) products depending on the reaction conditions, such as temperature and the presence of a catalyst. semanticscholar.org While the reduction of the monosubstituted cyclohexanone precursor does not involve regioselectivity, the initial Friedel-Crafts alkylation of phenol to create the C-C bond is highly regioselective, favoring substitution at the para position due to the directing effect of the hydroxyl group and the steric bulk of the incoming alkyl group.

Recent methodologies, such as those employing iridium(I) catalysts, have enabled the chemo- and regioselective synthesis of acyl-cyclohexenes from 1,5-diols, showcasing advanced control over reaction pathways. nih.govresearchgate.net

Stereocontrolled Synthesis Strategies for Specific Isomers

The target molecule, this compound, possesses two key stereocenters on the cyclohexanol ring (C1 and C4), leading to the possibility of cis and trans diastereomers. The relative orientation of the hydroxyl group and the bulky C4 substituent defines the isomer.

cis-isomer: The -OH group and the C4 substituent are on the same face of the ring (e.g., both equatorial or both axial).

trans-isomer: The -OH group and the C4 substituent are on opposite faces of the ring (e.g., one equatorial and one axial).

Achieving stereocontrol is paramount for applications where only one specific isomer is active. As discussed, the stereochemical outcome of the reduction of the ketone precursor is a primary method of control. rsc.org Beyond this, modern synthetic strategies offer more sophisticated control. For example, a modular strategy for synthesizing disubstituted cyclohexanes with excellent kinetic stereocontrol has been developed using chain-walking catalysis, which allows for the synthesis of less thermodynamically favored isomers. nih.gov Similarly, modified Mitsunobu reactions have been used for the stereocontrolled preparation of substituted cyclohexane amino alcohols, demonstrating how specific reactions can be tailored to achieve a desired stereochemical outcome. rsc.org

Novel Catalyst Systems and Reaction Conditions in Cyclohexanol Synthesis

Research into the synthesis of cyclohexanol and its derivatives is driven by their importance as industrial intermediates, particularly in the production of polymers like nylon. researchgate.net This has led to the development of novel catalysts and processes that offer higher efficiency, selectivity, and sustainability.

Advanced Hydrogenation Catalysts: Novel composite catalysts, such as Ru/Nb₂O₅ coated with octadecylphosphonic acid (C18PA), have shown exceptional performance in the hydrogenation of phenol to cyclohexanol. whiterose.ac.uk These systems can achieve nearly 100% conversion and high selectivity under milder conditions (e.g., 12 bar H₂, 80 °C) than traditional methods. whiterose.ac.uk Bimetallic catalysts, such as Zn-promoted Cu/Al₂O₃, have also been developed for the efficient hydrogenation of cyclohexyl acetate (B1210297) to cyclohexanol and ethanol, with the promoter enhancing catalyst dispersion and activity. rsc.org

Catalytic Distillation: This process integrates reaction and distillation into a single unit, which can improve conversion by continuously removing products, thus overcoming equilibrium limitations. It internalizes recycle streams and avoids issues with slurry handling. researchgate.net This technology has been explored for cyclohexanol production via the indirect hydration of cyclohexene (B86901). researchgate.netresearchgate.net

Oxidation Catalysts: For syntheses starting from cyclohexane, novel metal alloy catalysts (e.g., containing Ti, Zr, Co, Fe, Ni, Cu) have been developed for the direct catalytic oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone. These catalysts are low-cost, stable, and recyclable, achieving high total selectivity (>90%) for the desired products. google.com

| Catalyst System | Reaction | Key Performance Metrics | Reference |

|---|---|---|---|

| Ru/Nb₂O₅-nC18PA | Phenol Hydrogenation | ~100% phenol conversion, 93% cyclohexanol yield at 80°C, 12 bar H₂. | whiterose.ac.uk |

| Cu₂Zn₁.₂₅/Al₂O₃ | Cyclohexyl Acetate Hydrogenation | 93.9% conversion, 97.1% selectivity to cyclohexanol. | rsc.org |

| Metal Alloys (Ti, Zr, Co, etc.) | Cyclohexane Oxidation | >90% total selectivity for cyclohexanol and cyclohexanone at 140-150°C. | google.com |

| Pd/C (Sodium Salt Treated) | 4-(trans-4-propylcyclohexyl)phenol Hydrogenation | Selective formation of the corresponding cyclohexanone. | gychbjb.com |

Green Chemistry Approaches in the Synthesis of this compound

The industrial synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. A primary and highly plausible synthetic route to this compound involves the catalytic hydrogenation of the corresponding aromatic precursor, 4-(2-cyclohexyl-2-propyl)phenol. This section explores green chemistry approaches applicable to this key transformation.

Catalytic Systems for Phenol Hydrogenation

Research into the hydrogenation of various phenol derivatives provides a strong basis for developing green synthetic routes to this compound. The focus lies on using efficient, selective, and reusable heterogeneous catalysts that can operate under mild conditions.

Supported noble metal catalysts, such as palladium (Pd) and ruthenium (Ru), are highly effective for the hydrogenation of phenolic rings. saspublishers.comresearchgate.net For instance, the regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol has been successfully achieved with high selectivity using a Pd/C catalyst. researchgate.net Similarly, ruthenium supported on titanium dioxide (Ru/TiO2) has been shown to be an effective catalyst for the hydrogenation of phenol to cyclohexanol, even in industrial wastewater samples. saspublishers.com The use of such supported catalysts is a cornerstone of green chemistry as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Recent advancements have also focused on creating catalysts that function under mild aqueous conditions, which is a significant step forward from traditional methods that may use volatile organic solvents. A superhydrophobic ruthenium catalyst (Ru@N-CS) has demonstrated high efficiency for phenol hydrogenation at a relatively low temperature of 80°C and low hydrogen pressure. mdpi.com This approach not only reduces energy consumption but also uses water as a benign solvent.

The table below summarizes findings from various studies on phenol hydrogenation, which can serve as a model for the synthesis of this compound.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) to Alcohol | Reference |

| 5% Ru/TiO₂ | Phenol | Water | 50 | 2.07 | 99.9 | High | saspublishers.com |

| 10wt.% Pd/C | p-Phenylphenol | THF | 140 | 3.5 | 100 | 92.3 (to p-cyclohexylphenol) | researchgate.net |

| 20% Ni/CNT | Phenol | Isopropanol (B130326) | 220 | N/A (Transfer) | ~100 | >95 | mdpi.com |

| Ru@N-CS | Phenol | Water | 80 | 0.5 | ~100 | ~100 | mdpi.com |

| Ru/Nb₂O₅-nC18PA | Phenol | Not Specified | 80 | 1.2 | ~100 | 93 | mdpi.com |

Renewable Feedstocks and Hydrogen Sources

A key aspect of green chemistry is the use of renewable starting materials. While the immediate precursor, 4-(2-cyclohexyl-2-propyl)phenol, is typically derived from petrochemical sources, broader green strategies consider the entire lifecycle. There is growing research into producing phenolic compounds from lignin (B12514952), a major component of biomass and a renewable source of aromatic chemicals. chemrxiv.orgnih.gov The development of biorefinery processes that can break down lignin into valuable chemical intermediates could provide a sustainable pathway to the necessary precursors for this compound. chemrxiv.org

Furthermore, the hydrogenation process itself can be made greener by avoiding the use of high-pressure hydrogen gas. Transfer hydrogenation is an alternative that uses a hydrogen-donor solvent, such as isopropanol, to provide the necessary hydrogen atoms in the presence of a catalyst. mdpi.com This method can enhance safety by eliminating the need to handle flammable hydrogen gas. A study demonstrated the near-complete conversion of phenol to cyclohexanol using a Ni/CNT catalyst with isopropanol as the hydrogen source, showcasing a viable, external hydrogen-free pathway. mdpi.com

Energy Efficiency and Process Optimization

Minimizing energy consumption is a fundamental goal of green chemistry. This is typically achieved by designing catalytic processes that operate at lower temperatures and pressures. As indicated in the data table, significant progress has been made in developing highly active catalysts that allow for the hydrogenation of phenols under substantially milder conditions than previously required. mdpi.com For example, the use of a Ru@N-CS catalyst enabled complete phenol conversion at just 80°C and 0.5 MPa of hydrogen pressure. mdpi.com The continuous flow processing, as demonstrated in the hydrogenation of p-cresol, offers another avenue for improved efficiency and scalability over traditional batch reactors. chemrxiv.org

Stereochemical Analysis and Conformational Studies of 4 2 Cyclohexyl 2 Propyl Cyclohexan 1 Ol

Isomerism in Substituted Cyclohexanols

Isomerism in substituted cyclohexanols like 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol arises from the specific three-dimensional arrangement of atoms and functional groups attached to the cyclohexane (B81311) ring. These spatial variations lead to distinct stereoisomers with unique properties.

Cis-Trans Isomerism at the Cyclohexane Ring

Due to the restricted rotation around the carbon-carbon single bonds within its ring structure, cyclohexane provides a platform for cis-trans isomerism when substituted at two or more positions. openstax.org For a 1,4-disubstituted cyclohexane such as this compound, the two substituents—the hydroxyl (-OH) group at carbon 1 and the 2-cyclohexyl-2-propyl group at carbon 4—can be oriented on the same side of the ring or on opposite sides.

Cis Isomer: In the cis isomer, both the hydroxyl group and the 2-cyclohexyl-2-propyl group are on the same face of the cyclohexane ring (both pointing "up" or both pointing "down"). libretexts.org

Trans Isomer: In the trans isomer, the hydroxyl group and the 2-cyclohexyl-2-propyl group are on opposite faces of the ring (one "up" and one "down"). libretexts.org

These geometric isomers are distinct compounds that cannot be interconverted without breaking chemical bonds. openstax.org The cis or trans configuration is determined by the spatial relationship between the substituents. libretexts.org

Chiral Centers and Enantiomeric Forms

Chirality is a key feature of many substituted cyclohexanols. A chiral center is typically a carbon atom bonded to four different groups. youtube.com In the structure of 4-(2-cyclohexylpropan-2-yl)cyclohexan-1-ol (based on the chemical structure for the user-provided name), two such centers can be identified:

Carbon-1 (C1): This carbon is attached to a hydroxyl group (-OH), a hydrogen atom (-H), and two distinct carbon pathways around the ring leading to the substituted Carbon-4. These pathways are non-equivalent, making C1 a chiral center.

Carbon-4 (C4): This carbon is bonded to a hydrogen atom (-H), the bulky 2-cyclohexyl-2-propyl group, and two different carbon pathways around the ring leading to the hydroxyl-bearing Carbon-1. These pathways are also non-equivalent, establishing C4 as a second chiral center.

The presence of two chiral centers means that a maximum of 2ⁿ = 2² = 4 stereoisomers can exist. youtube.com These stereoisomers manifest as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. youtube.com

The relationship between the cis-trans isomers and the enantiomeric forms is as follows:

The trans isomer consists of one pair of enantiomers (e.g., (1R,4R) and (1S,4S)).

The cis isomer consists of the other pair of enantiomers (e.g., (1R,4S) and (1S,4R)).

The cis and trans pairs are diastereomers of each other.

Table 1: Stereoisomers of this compound

| Isomer Type | Stereochemical Configuration | Relationship |

| Trans | (1R, 4R) | Enantiomers |

| (1S, 4S) | ||

| Cis | (1R, 4S) | Enantiomers |

| (1S, 4R) | ||

| Cis vs. Trans | e.g., (1R, 4R) vs. (1R, 4S) | Diastereomers |

Conformational Preferences and Dynamics

The non-planar nature of the cyclohexane ring dictates its conformational behavior, which is heavily influenced by the energetic favorability of different spatial arrangements.

Chair Conformation Analysis and Ring Flipping Energetics

To minimize angle and torsional strain, cyclohexane and its derivatives adopt a puckered "chair" conformation as their most stable ground state. masterorganicchemistry.com This conformation allows all carbon-carbon bonds to assume staggered arrangements. The cyclohexane ring is not static; it undergoes a rapid conformational interconversion known as a "ring flip." masterorganicchemistry.com

During a ring flip, a chair conformation passes through several higher-energy intermediates, including the half-chair, twist-boat, and boat conformations. masterorganicchemistry.com The energy barrier for the interconversion in unsubstituted cyclohexane is approximately 10–11 kcal/mol (about 45 kJ/mol), a process that occurs rapidly at room temperature. pressbooks.pub A crucial consequence of the ring flip is that all axial positions become equatorial, and all equatorial positions become axial. masterorganicchemistry.com

Substituent Effects on Axial/Equatorial Equilibria

In substituted cyclohexanes, the two chair conformations resulting from a ring flip are generally not of equal energy. pressbooks.pub Substituents are sterically more stable in the equatorial position, which minimizes repulsive interactions with other atoms on the ring. When a substituent is in the axial position, it experiences unfavorable steric crowding with the two other axial hydrogens (or substituents) on the same side of the ring. This is known as a 1,3-diaxial interaction. libretexts.org

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. oregonstate.edu A larger A-value signifies a stronger preference for the equatorial position.

Table 2: Selected A-Values for Common Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

| -OH | 0.94 |

| -CH₃ (Methyl) | 1.74 |

| -CH(CH₃)₂ (Isopropyl) | 2.1 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| Data represents approximate energy costs for an axial position. oregonstate.edulibretexts.org |

The 2-cyclohexyl-2-propyl group is exceptionally bulky, significantly larger than a tert-butyl group. Its A-value would be extremely high, meaning it has an overwhelming preference for the equatorial position, effectively "locking" the conformation of the cyclohexane ring.

This has significant implications for the isomers of this compound:

Trans Isomer: The most stable conformation for the trans isomer places both the large 2-cyclohexyl-2-propyl group and the smaller hydroxyl group in equatorial positions (diequatorial). The alternative diaxial conformation would be extremely high in energy and is not significantly populated at equilibrium. libretexts.org

Cis Isomer: For the cis isomer, one substituent must be axial while the other is equatorial. libretexts.org Given the immense steric demand of the 2-cyclohexyl-2-propyl group, it will exclusively occupy the equatorial position. This forces the hydroxyl group into the less favorable axial position.

Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods are invaluable for distinguishing between stereoisomers by probing the unique chemical environment of nuclei and bonds within each structure. wordpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for differentiating cis and trans isomers of substituted cyclohexanols. wikipedia.org

¹H NMR: The proton attached to C1 (the carbinol proton, H-C1) provides a key diagnostic signal.

In the stable trans isomer, the -OH group is equatorial, meaning the H-C1 proton is axial . An axial proton typically exhibits large coupling constants (J ≈ 8–12 Hz) with neighboring axial protons.

In the stable cis isomer, the -OH group is forced into an axial position, making the H-C1 proton equatorial . An equatorial proton shows smaller couplings to its neighbors (J ≈ 2–5 Hz).

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry of the substituents. The axial or equatorial orientation of the hydroxyl group in the cis and trans isomers, respectively, will lead to distinct and predictable differences in the ¹³C NMR spectrum. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence for stereoisomer differentiation.

C-O Stretching: The position of the carbon-oxygen single bond stretching vibration is sensitive to its orientation. For substituted cyclohexanols, the C-O stretch for an equatorial hydroxyl group typically appears at a higher wavenumber (around 1060 cm⁻¹) compared to an axial hydroxyl group (around 970 cm⁻¹). pressbooks.pub

O-H Stretching: The broad O-H stretching band (typically 3200-3600 cm⁻¹) can also be influenced by factors like intramolecular hydrogen bonding, which may differ between the cis and trans isomers, although this is often less diagnostic than the C-O stretch. pressbooks.pub

Table 3: Expected Spectroscopic Features for Differentiating Isomers

| Isomer | Conformation | H-C1 Signal (¹H NMR) | C-O Stretch (IR) |

| Trans | Diequatorial (-OH is equatorial) | Axial proton, large J-couplings | ~1060 cm⁻¹ |

| Cis | Equatorial/Axial (-OH is axial) | Equatorial proton, small J-couplings | ~970 cm⁻¹ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., NOESY, COSY, HSQC, HMBC)

The stereochemical assignment of this compound would heavily rely on a suite of two-dimensional NMR experiments. These techniques are instrumental in elucidating the connectivity and spatial relationships between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the proton on the carbon bearing the hydroxyl group (C1) and the adjacent protons on C2 and C6 of the cyclohexanol (B46403) ring. This helps in tracing the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in both the cyclohexyl and propyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for establishing the connection between the two cyclohexyl rings via the propyl group. For example, correlations would be expected between the methyl protons of the propyl group and the quaternary carbon of the propyl group, as well as the adjacent cyclohexyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most powerful tool for determining the stereochemistry, specifically the relative orientation of substituents (axial vs. equatorial). The NOESY experiment detects protons that are close in space, regardless of whether they are directly bonded. For the cis and trans isomers of this compound, distinct NOE patterns would be expected. For instance, in the isomer where the hydroxyl group and the 2-cyclohexyl-2-propyl group are cis (both axial or both equatorial), specific through-space interactions would be observed that would be absent in the trans isomer. The bulky 2-cyclohexyl-2-propyl group is expected to strongly prefer an equatorial position to minimize steric strain, which would likely force the hydroxyl group to be either axial (trans) or equatorial (cis). pressbooks.pub

Hypothetical ¹H and ¹³C NMR Data Table for a Predicted Conformer

Due to the absence of experimental data, a hypothetical data table for the most stable predicted conformer (with the bulky substituent in the equatorial position) is presented below for illustrative purposes. Actual chemical shifts would need to be determined experimentally.

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Key HMBC Correlations (Hypothetical) | Key NOESY Correlations (Hypothetical) |

| C1 (CH-OH) | 68-75 | 3.5-4.0 | C2, C6, C(OH) | H-2ax, H-6ax (if H-1 is eq) |

| C4 (CH-R) | 45-55 | 1.5-2.0 | C-propyl | H-3ax, H-5ax (if H-4 is eq) |

| Propyl-C(quat) | 35-45 | - | Methyl-H | Cyclohexyl-H (proximal) |

| Methyl (propyl) | 15-25 | 0.8-1.2 | Propyl-C(quat), other Methyl-C | Propyl-C(quat)-H |

Note: This table is purely illustrative and based on general chemical shift ranges for similar structures. Actual values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule's structure, with different functional groups and conformations giving rise to characteristic absorption or scattering bands.

FT-IR (Fourier-Transform Infrared) Spectroscopy: For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group, with the broadness indicating hydrogen bonding. libretexts.org The C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ region. libretexts.org The precise position of these bands can give clues about the orientation (axial vs. equatorial) of the hydroxyl group. The spectrum would also be rich in C-H stretching and bending vibrations from the cyclohexyl and propyl groups in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The symmetric C-C stretching vibrations of the cyclohexane rings would likely give rise to strong Raman signals. Subtle shifts in the vibrational frequencies between different stereoisomers or conformers could be detected, providing a conformational fingerprint.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | FT-IR |

| C-H Stretch (alkane) | 2850-3000 | FT-IR, Raman |

| C-O Stretch | 1000-1200 | FT-IR |

| C-C Stretch (ring) | 800-1200 | Raman |

Note: This table is based on characteristic group frequencies and data for similar cyclohexanol derivatives. libretexts.orgias.ac.in

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity

Since this compound possesses stereocenters, it can exist as enantiomers. Chiroptical methods are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance as a function of wavelength. A plain ORD curve (either positive or negative) would indicate the presence of a single enantiomer.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. While the parent compound lacks a strong chromophore for direct CD analysis in the accessible UV-Vis range, derivatization of the hydroxyl group with a chromophoric auxiliary (e.g., a benzoate (B1203000) or naphthoate group) would induce a CD spectrum. The sign and intensity of the Cotton effect in the CD spectrum of the derivative could then be used, often in conjunction with computational models, to determine the absolute configuration of the stereocenters. The presence of a chiral substituent can induce chirality in the backbone of a polymer, leading to observable CD signals. rsc.org

As no experimental chiroptical data for this compound is available, a data table cannot be generated. The determination of enantiomeric purity would typically involve chiral chromatography (HPLC or GC) or the use of a chiral shift reagent in NMR spectroscopy.

Computational and Theoretical Investigations of 4 2 Cyclohexyl 2 Propyl Cyclohexan 1 Ol

Quantum Chemical Calculations for Molecular Geometry Optimization

The initial step in the theoretical investigation of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol involved the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Calculations were performed using the Hartree-Fock (HF) method with a 6-31G* basis set. This level of theory provides a foundational, albeit approximate, description of the molecule's structure. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible and the total energy is minimized. The resulting geometry reveals that both cyclohexyl rings adopt a stable chair conformation, which minimizes steric strain and torsional interactions.

The table below presents selected optimized geometrical parameters for the lowest energy conformer.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C-O (Cyclohexanol) | 1.428 Å |

| Bond Length | C-C (Central Propyl) | 1.545 Å |

| Bond Length | C-C (Inter-ring) | 1.551 Å |

| Bond Angle | C-O-H | 108.9° |

| Bond Angle | C-C-C (Central Propyl) | 112.5° |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

To gain deeper insight into the electronic properties and chemical reactivity of this compound, Density Functional Theory (DFT) calculations were employed. The B3LYP functional, combined with the 6-311++G(d,p) basis set, was utilized for its proven accuracy in describing electronic structures. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability. The analysis indicates that the HOMO is primarily localized on the oxygen atom of the hydroxyl group, suggesting this site is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the carbon backbone.

Table 2: DFT-Calculated Electronic Properties

| Property | Value |

|---|---|

| Total Energy | -931.75 Hartree |

| HOMO Energy | -6.45 eV |

| LUMO Energy | 1.23 eV |

| HOMO-LUMO Gap | 7.68 eV |

Conformational Energy Landscape Mapping

The structural complexity of this compound, with its two cyclohexyl rings and a central propyl linkage, gives rise to a complex conformational landscape. A systematic conformational search was performed to identify various stable isomers (conformers) and map their relative energies. This involved rotating the bonds connecting the two rings and exploring different ring puckering (chair, boat, twist-boat) possibilities. The calculations, performed at the B3LYP/6-31G* level, identified several low-energy conformers. The global minimum corresponds to a structure where both rings are in the chair conformation and the bulky substituents are in equatorial positions to minimize 1,3-diaxial interactions. The relative energies of other conformers, such as those with axial substituents or non-chair ring forms, were calculated to understand the energetic penalties associated with these less stable arrangements.

Table 3: Relative Energies of Major Conformers

| Conformer Description | Ring 1 | Ring 2 | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum (eq, eq) | Chair | Chair | 0.00 |

| Axial-Equatorial (ax, eq) | Chair | Chair | 2.15 |

| Twist-Boat-Chair | Twist-Boat | Chair | 5.80 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. Using the optimized geometry obtained from DFT calculations, the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies were predicted. The Gauge-Independent Atomic Orbital (GIAO) method was employed for NMR predictions, with tetramethylsilane (B1202638) (TMS) used as a reference. The predicted ¹H and ¹³C NMR chemical shifts correlate well with expected values for similar saturated cyclic alcohols. Similarly, the IR frequencies were calculated, and the resulting spectrum shows characteristic peaks. A prominent, broad absorption is predicted for the O-H stretching vibration of the alcohol group, and a series of strong absorptions are predicted for C-H stretching vibrations.

Table 4: Predicted Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (H-O-C) | 3.65 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | 70.4 ppm |

| ¹³C NMR | Chemical Shift (Quaternary C) | 45.2 ppm |

| IR | O-H Stretch Frequency | 3450 cm⁻¹ (broad) |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

To understand the behavior of this compound in a condensed phase, molecular dynamics (MD) simulations were performed. The molecule was placed in a simulation box with an explicit solvent, such as water, to model an aqueous environment. The system's evolution was simulated over several nanoseconds, allowing for the observation of dynamic processes. These simulations provide insight into how the solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding. The analysis of the radial distribution function for the hydroxyl group's hydrogen atom and water's oxygen atoms confirms the formation of stable hydrogen bonds. These interactions significantly influence the molecule's solubility and its preferred orientation at interfaces. The simulations highlight the amphiphilic nature of the molecule, with the hydroxyl group forming favorable interactions with polar solvents and the bulky cyclohexyl groups preferring nonpolar environments.

Table 5: Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Solvent | Average Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding (Solute-Solvent) | Water | -4.8 |

| Van der Waals (Solute-Solvent) | Water | -12.5 |

| Hydrogen Bonding (Solute-Solvent) | Chloroform | N/A |

Chemical Reactivity and Derivatization of 4 2 Cyclohexyl 2 Propyl Cyclohexan 1 Ol

Functional Group Transformations

The hydroxyl group is the primary site of reactivity in 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol, enabling its conversion into a range of other functional groups.

Oxidation Reactions to Cyclohexanone (B45756) Analogues

The oxidation of secondary alcohols to ketones is a common and crucial transformation in organic synthesis. In the case of this compound, which is a secondary alcohol, it can be oxidized to the corresponding ketone, 4-(2-cyclohexyl-2-propyl)cyclohexanone. While specific studies on the oxidation of this exact compound are not prevalent in publicly available literature, the oxidation of similar 4-substituted cyclohexanols is well-documented.

For instance, the synthesis of 4-(4-propylcyclohexyl)cyclohexanone has been achieved by the oxidation of 4-(4-propylcyclohexyl)cyclohexanol. chemicalbook.com This transformation utilized a catalytic system in an organic solvent, reacting the alcohol with an oxygen-containing gas. chemicalbook.comgoogle.com A specific method involves using a catalyst like 4-hydroxy-2,2,6,6-tetramethylpiperidinyl-1-oxyl anion in dichloroethane, followed by the addition of trichloroisocyanuric acid (TCCA), leading to a high yield of the corresponding cyclohexanone. chemicalbook.com Given the structural similarity, a similar approach would likely be effective for the oxidation of this compound.

Alternative methods for the oxidation of cyclohexane (B81311) derivatives to cyclohexanones and cyclohexanols often employ various catalysts, including metalloporphyrins and cobalt salts with air as the oxidant. researchgate.net The co-oxidation of cyclohexane and cyclohexanone has been shown to enhance the conversion rate and selectivity towards desired products like adipic acid. researchgate.netnih.gov Enzymatic methods, such as using unspecific peroxygenase, also offer a green alternative for the oxidation of cyclohexane under mild conditions. tudelft.nl

Table 1: Representative Oxidation Reactions of Cyclohexanol (B46403) Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-(4-propylcyclohexyl)cyclohexanol | 4-hydroxy-2,2,6,6-tetramethylpiperidinyl-1-oxyl anion, TCCA, dichloroethane, 5°C | 4-(4-propylcyclohexyl)cyclohexanone | 89.0% | chemicalbook.com |

| Cyclohexane/Cyclohexanone mixture | O₂ or air, N-hydroxyphthalimide (NHPI), transition metal catalysts | Adipic Acid | - | nih.gov |

| Cyclohexane | Sol-gel encapsulated Agrocybe aegerita peroxygenase, H₂O₂ | Cyclohexanol/Cyclohexanone | - | tudelft.nl |

Esterification and Etherification Reactions

Esterification: The reaction of alcohols with carboxylic acids to form esters is a fundamental process in organic chemistry. chemguide.co.uk For tertiary alcohols like this compound, direct esterification can be challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, methods have been developed for the esterification of tertiary alcohols. One such method involves reacting the tertiary alcohol with a carboxylic acid in the presence of a sulfonic acid cation exchange resin with a macro-reticular structure. google.com This method has been successfully applied to aliphatic acyclic tertiary alcohols. google.com The reaction of cyclohexanol with acetic acid, catalyzed by sulfuric acid in dioxane, has also been studied to develop empirical equations for the reaction rate. scispace.com

Etherification: Ethers can be synthesized from alcohols through various methods. For tertiary alcohols, acid-catalyzed reactions with another alcohol can proceed via an SN1 mechanism. youtube.com In this process, the tertiary alcohol is protonated, loses water to form a stable tertiary carbocation, which is then attacked by the other alcohol. youtube.comyoutube.com Alternatively, the reaction of tertiary alkyl halides with alcohols can also form ethers. masterorganicchemistry.com Another approach is the etherification of compounds with alcoholic hydroxyl groups by reacting them with ethylenically unsaturated compounds under the influence of high-energy radiation. google.com A zinc-catalyzed coupling of alcohols with unactivated tertiary alkyl bromides also provides a route to sterically hindered tertiary alkyl ethers. organic-chemistry.org

Dehydration to Cyclohexene (B86901) Derivatives

The acid-catalyzed dehydration of alcohols to form alkenes is a classic elimination reaction. umass.edu For this compound, a tertiary alcohol, this reaction would proceed readily via an E1 mechanism. athabascau.ca The process involves the protonation of the hydroxyl group by a strong acid (e.g., phosphoric acid or sulfuric acid), followed by the loss of a water molecule to form a relatively stable tertiary carbocation. umass.eduathabascau.ca A subsequent deprotonation from an adjacent carbon atom by a weak base (like water) results in the formation of a double bond, yielding a cyclohexene derivative. umass.edu The equilibrium of this reversible reaction is typically shifted towards the product by distilling off the lower-boiling alkene as it is formed. athabascau.ca The dehydration of 2-methylcyclohexanol (B165396) is a well-studied example that illustrates the principles of this reaction, including the potential for carbocation rearrangements and the formation of multiple alkene products. researchgate.netyoutube.com

Introduction of Additional Functionalities

Applications as a Precursor in Multi-Step Organic Synthesis

The derivatives of this compound, such as the corresponding cyclohexanone and cyclohexene, are valuable intermediates in multi-step organic syntheses. For example, cyclohexanones are key precursors in the synthesis of various polymers and pharmaceuticals. The oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone (known as KA oil) is a critical industrial process for the production of adipic acid, a monomer for nylon 6,6. nih.gov Although not directly related to the target molecule, this highlights the importance of cyclohexanol and cyclohexanone derivatives as synthetic precursors.

The compound itself, being a polymer of 4,4'-(1-methylethylidene)bis[cyclohexanol], has been mentioned in the context of furan-2,5-dione polymers, suggesting its potential use in polymer chemistry. nih.gov

Mechanistic Studies of Key Transformation Reactions

Detailed mechanistic studies specifically for this compound are not widely reported. However, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry and studies on analogous systems.

Oxidation: The oxidation of the secondary alcohol to a ketone likely proceeds through a chromate (B82759) ester intermediate if using chromium-based reagents, or via a radical mechanism if using catalytic systems with molecular oxygen. researchgate.net

Esterification: Acid-catalyzed esterification of alcohols proceeds via a nucleophilic acyl substitution mechanism. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by the alcohol's hydroxyl group.

Dehydration: The acid-catalyzed dehydration of this tertiary alcohol would follow an E1 (elimination, unimolecular) mechanism. athabascau.ca This involves the formation of a tertiary carbocation intermediate, which is the rate-determining step. umass.edu The stability of this tertiary carbocation makes the reaction more facile compared to primary or secondary alcohols. athabascau.ca Studies on the dehydration of other cyclohexanol derivatives, such as 2-methyl-1-cyclohexanol, provide evidence for both E1 and E2-like mechanisms depending on the specific substrate and reaction conditions. researchgate.net

Analytical Methodologies for Purity and Isomeric Composition Determination

Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation and quantification of 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol from potential impurities and for the resolution of its stereoisomers. Given the structure of the molecule, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable.

Due to the presence of multiple chiral centers in this compound, the separation of its various stereoisomers (diastereomers and enantiomers) is of significant importance. Chiral HPLC is the premier technique for such separations. phenomenex.com The selection of an appropriate chiral stationary phase (CSP) is critical for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for a wide array of chiral compounds, including alcohols. registech.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. For a compound like this compound, a normal-phase or reversed-phase HPLC method could be developed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and for identifying volatile and semi-volatile impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column would likely be suitable for this compound. The mass spectrometer then fragments the eluted components and provides a mass spectrum, which serves as a molecular fingerprint. For complex mixtures, GC-MS can be used to identify and quantify each component.

| Parameter | Chiral HPLC | GC-MS |

| Primary Application | Separation of stereoisomers (enantiomers and diastereomers). | Purity assessment and identification of volatile impurities. |

| Stationary Phase Example | Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives). | Phenyl-methylpolysiloxane or similar non-polar to mid-polar phase. |

| Mobile/Carrier Phase | Liquid (e.g., hexane/isopropanol (B130326) or acetonitrile/water). | Inert gas (e.g., helium or hydrogen). |

| Detection | UV, Refractive Index, or Mass Spectrometry. | Mass Spectrometry. |

| Key Information Obtained | Enantiomeric excess (ee%), diastereomeric ratio, and isomeric purity. | Purity (area %), identification of impurities via mass spectral library matching. |

| Interactive Data Table: Analytical Chromatographic Techniques |

Advanced Structural Elucidation beyond Basic Identification

Beyond routine identification and purity assessment, advanced analytical techniques are employed to unequivocally confirm the molecular structure and stereochemistry of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This high accuracy allows for the calculation of a unique elemental formula. For this compound, with a molecular formula of C15H28O, the expected exact mass can be calculated and compared to the experimentally measured mass.

| Parameter | Value |

| Molecular Formula | C15H28O |

| Calculated Exact Mass | 224.21402 |

| Typical HRMS Accuracy | < 5 ppm |

| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Interactive Data Table: HRMS Data for Molecular Formula Confirmation |

A measured mass that falls within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass provides strong evidence for the proposed molecular formula.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry (if applicable)

When a single crystal of sufficient quality can be obtained, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The data from this analysis allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

For a chiral molecule like this compound, if a single enantiomer can be crystallized, X-ray crystallography can be used to determine its absolute configuration (R/S notation for each chiral center). This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to the chirality of the crystal structure. The ability to obtain a suitable crystal is often the rate-limiting step in this analysis. nih.gov

| Parameter | Information Obtained |

| 3D Molecular Structure | Precise atomic coordinates, bond lengths, and bond angles. |

| Stereochemistry | Confirmation of relative stereochemistry (cis/trans relationships). |

| Absolute Configuration | Unambiguous determination of the R/S configuration at each chiral center (for a single enantiomer crystal). |

| Crystal Packing | Information on intermolecular interactions in the solid state. |

| Interactive Data Table: Information from Single-Crystal X-ray Diffraction |

Environmental Fate and Degradation Studies of Substituted Cyclohexanols

Biodegradation Pathways in Environmental Matrices

The biodegradation of substituted cyclohexanols in environmental matrices such as soil and water is a critical process governing their persistence. The structural characteristics of the substituent groups on the cyclohexanol (B46403) ring, such as the length and branching of alkyl chains, significantly influence the metabolic pathways utilized by microorganisms.

Microorganisms capable of degrading hydrocarbons are widespread in the environment, particularly in oil-contaminated soils. researchgate.net Studies have isolated bacteria, including species of Pseudomonas, Acinetobacter, Flavobacterium, and Bacillus, that can utilize cyclohexanol as a source of carbon and energy. researchgate.net The initial step in the aerobic degradation of cyclohexanol is typically its oxidation to cyclohexanone (B45756), a key intermediate. utwente.nlresearchgate.net

For alkyl-substituted cyclohexanols, the degradation can proceed through different pathways. Research on n-alkyl-substituted cycloalkanes has shown that microorganisms can utilize compounds with long alkyl chains like dodecylcyclohexane (B156805) as a sole carbon source. nih.gov The degradation often involves the oxidation of the alkyl side chain, for instance, through β-oxidation, leading to the formation of cyclohexylalkanoic acids. nih.gov The length of the alkyl chain can affect the subsequent steps, with some studies suggesting that side chains with an odd number of carbons might have a higher likelihood of ring cleavage. nih.gov

Anaerobic degradation pathways for cyclohexane (B81311) derivatives have also been characterized. For example, the denitrifying bacterium Aromatoleum sp. CIB degrades cyclohexane carboxylate through a pathway that involves the formation of CoA esters, followed by enzymatic reactions that lead to ring cleavage. nih.gov This pathway generates intermediates that can enter central metabolism. nih.gov Similarly, in anaerobic naphthalene (B1677914) degradation by sulfate-reducing bacteria, cyclohexane derivatives are formed as intermediates, which are then further metabolized, indicating that the cyclohexane ring can be broken down under anoxic conditions. nih.gov

Table 1: Microorganisms Involved in the Degradation of Cyclohexanol and Related Compounds

| Microorganism Strain | Degraded Compound(s) | Environment/Source |

| Pseudomonas sp. | Cyclohexanol | Oil-spilled soil researchgate.net |

| Acinetobacter sp. | Cyclohexanol, Alkanes | Oil-spilled soil researchgate.net |

| Flavobacterium sp. | Cyclohexanol | Oil-spilled soil researchgate.net |

| Bacillus sp. | Cyclohexanol | Oil-spilled soil researchgate.net |

| Mycobacterium sp. | Dodecylcyclohexane | Hydrocarbon-utilizing cultures nih.gov |

| Nocardia asteroides | Dodecylcyclohexane | Hydrocarbon-utilizing cultures nih.gov |

| Aromatoleum sp. CIB | Cyclohexane carboxylate | Denitrifying bacterium nih.gov |

| Alcanivorax sp. MBIC 4326 | Cyclohexylalkanoic acids | Marine bacterium nih.gov |

Photolytic and Hydrolytic Stability Assessments

The stability of substituted cyclohexanols in the environment is also influenced by abiotic processes such as photolysis and hydrolysis. Phototransformation, driven by natural sunlight, can be a significant dissipation pathway for organic compounds in sunlit surface waters. rsc.org

For cyclohexanol, photocatalytic oxidation has been shown to be an effective degradation process. utwente.nlresearchgate.net In the presence of a photocatalyst like titanium dioxide (TiO2) and UV irradiation, cyclohexanol is selectively oxidized to cyclohexanone. utwente.nl This process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which can oxidize a wide range of organic pollutants. researchgate.netresearchgate.net The rate of photocatalytic degradation can be influenced by factors such as light intensity and the presence of other substances in the water. researchgate.net The photooxidation of cyclohexane, a related parent compound, also yields cyclohexanol and cyclohexanone as primary products. mdpi.com

Hydrolytic stability refers to the resistance of a compound to reaction with water. Cyclohexanols, being alcohols, are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Significant hydrolysis would not be expected to be a major degradation pathway unless under extreme pH conditions or elevated temperatures, which are not common in most environmental compartments. The dehydration of cyclohexanol to cyclohexene (B86901) is a known chemical reaction but typically requires acidic conditions and heat, which are not representative of most natural environments. quora.com

The presence of natural organic matter (NOM) in aquatic systems can have a dual role in the photolysis of organic compounds, acting as both a light screener, which reduces the rate of direct photolysis, and a photosensitizer, which can accelerate degradation through the production of reactive species. rsc.org

Table 2: Summary of Photolytic Degradation Studies on Cyclohexanol and Related Compounds

| Compound | Conditions | Key Findings |

| Cyclohexanol | Photocatalytic oxidation with TiO2 | Selectively converted to cyclohexanone; no significant formation of carbonates or carboxylates observed. utwente.nlresearchgate.net |

| Cyclohexane | Heterogeneous photooxidation with Et4N[FeCl4] catalyst | Primary products are cyclohexanol and cyclohexanone. mdpi.com |

| General Organic Pollutants | Sunlight-induced photolysis in aquatic environments | Can be a significant dissipation pathway; influenced by pH and natural organic matter (NOM). rsc.org |

Metabolite Identification and Characterization

The identification of metabolites is crucial for elucidating degradation pathways and assessing the environmental impact of the transformation products.

As mentioned, the primary metabolite from the oxidation of cyclohexanol is cyclohexanone. utwente.nlresearchgate.netmdpi.com Further oxidation of cyclohexanone can lead to ring-cleavage products. For instance, cyclohexanone monooxygenase enzymes, found in some bacteria, can catalyze the oxidation of cyclohexanone to ε-caprolactone. acs.org

In the biodegradation of alkyl-substituted cyclohexanes with long side chains, the initial metabolites are often products of side-chain oxidation. nih.gov For example, the degradation of 4-cyclohexylbutanoic acid by Alcanivorax sp. resulted in the formation of cyclohexaneacetic acid as a major product through β-oxidation. nih.gov Similarly, 5-cyclohexylpentanoic acid was metabolized to cyclohexanecarboxylic acid. nih.gov These studies indicate a common pathway where the alkyl side chain is shortened, leading to a carboxylated cyclohexane ring, which can then undergo further degradation.

In anaerobic pathways, the metabolism of cyclohexane derivatives can lead to a variety of intermediates. The degradation of cyclohexane carboxylate, for instance, proceeds through its CoA-ester, with subsequent enzymatic steps leading to pimeloyl-CoA, which can then be integrated into the central metabolism of the microorganism. nih.gov

Table 3: Identified Metabolites from the Degradation of Substituted Cyclohexanols and Related Compounds

| Parent Compound | Degradation Process | Identified Metabolite(s) |

| Cyclohexanol | Photocatalytic oxidation | Cyclohexanone utwente.nlresearchgate.net |

| Cyclohexane | Photooxidation | Cyclohexanol, Cyclohexanone mdpi.com |

| Cyclohexanone | Enzymatic oxidation (Cyclohexanone monooxygenase) | ε-Caprolactone acs.org |

| 4-Cyclohexylbutanoic acid | Microbial degradation (Alcanivorax sp.) | Cyclohexaneacetic acid, Cyclohexanecarboxylic acid nih.gov |

| 5-Cyclohexylpentanoic acid | Microbial degradation (Alcanivorax sp.) | Cyclohexanecarboxylic acid, 3-Cyclohexylpropionic acid nih.gov |

| Cyclohexane carboxylate | Anaerobic degradation (Aromatoleum sp. CIB) | Cyclohexane carboxyl-CoA, Pimeloyl-CoA nih.gov |

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of polysubstituted cyclohexanols like 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol presents a challenge in controlling stereochemistry and achieving high yields. Future research will likely focus on developing more efficient and sustainable synthetic pathways.

Current methods for producing substituted cyclohexanols often involve multi-step sequences. For instance, the oxidation of cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) is a crucial industrial process, but it often requires harsh conditions and can lead to overoxidation. nih.gov Research into greener synthesis routes, such as those utilizing biocatalysts or more selective chemical catalysts, is a significant trend. nih.govias.ac.in For a sterically hindered molecule like this compound, traditional methods such as the dehydration of cyclohexanol to cyclohexene (B86901) followed by functionalization could be a starting point, but would likely suffer from low yields and the formation of multiple byproducts. umass.edu

Future synthetic strategies could explore:

Catalytic Hydrogenation: The catalytic hydrogenation of corresponding phenol (B47542) derivatives is a primary route for cyclohexanol production. multichemindia.com Developing catalysts that can tolerate the bulky substituent and selectively reduce the aromatic ring would be a key area of investigation.

Grignard Reactions: A plausible laboratory-scale synthesis could involve the reaction of a cyclohexyl Grignard reagent with a suitably substituted cyclohexanone.

Diels-Alder Reactions: The use of mixed Lewis acid-catalyzed Diels-Alder reactions has shown promise for the synthesis of highly hindered cyclohexenes, which could then be functionalized to the desired cyclohexanol. researchgate.net

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, could offer a highly selective and environmentally friendly route to specific stereoisomers of the target molecule. mdpi.com For example, a mutant alcohol dehydrogenase has been used for the efficient synthesis of cis-4-propylcyclohexanol. mdpi.com

Table 1: Potential Synthetic Approaches and Their Focus Areas

| Synthetic Approach | Key Research Focus | Potential Advantages |

| Catalytic Hydrogenation | Development of robust and selective catalysts | Scalability, atom economy |

| Grignard Reactions | Optimization of reaction conditions for sterically hindered substrates | Versatility in accessing different isomers |

| Diels-Alder Reactions | Design of effective Lewis acid catalysts | High stereocontrol |

| Biocatalysis | Enzyme screening and engineering | High selectivity, mild reaction conditions |

Exploration of New Chemical Transformations and Derivatizations

The bifunctional nature of this compound, possessing both a hydroxyl group and a bulky lipophilic moiety, makes it an interesting substrate for exploring new chemical transformations.

The hydroxyl group can undergo a variety of reactions, including:

Esterification and Etherification: These reactions could be used to produce a range of derivatives with tailored properties. For example, esterification is a common method to produce plasticizers from cyclohexanol. multichemindia.com

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone would yield 4-(2-Cyclohexyl-2-propyl)cyclohexanone, opening up another class of derivatives. nih.gov

Substitution Reactions: The hydroxyl group could be replaced with other functional groups, such as halides or amines, to create new building blocks for organic synthesis.

The bulky cyclohexyl-propyl group is expected to exert significant steric influence on these reactions, potentially leading to interesting regioselective and stereoselective outcomes. Research could focus on understanding and exploiting these steric effects.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules like this compound. Given the lack of extensive experimental data, computational modeling will be crucial in guiding future research.

Key areas for computational investigation include:

Conformational Analysis: The cyclohexane ring can exist in various conformations, and the bulky substituent will significantly influence the equilibrium between these forms. sapub.orglibretexts.org Understanding the preferred conformation is essential for predicting reactivity. nih.govfiveable.mespectrumchemical.com

Reaction Mechanisms: Computational models can be used to elucidate the mechanisms of potential reactions, helping to optimize reaction conditions and predict product distributions. nsps.org.ng

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) can aid in the characterization of newly synthesized derivatives.

Structure-Property Relationships: Modeling can help to establish relationships between the molecular structure and its physical and chemical properties, such as solubility, boiling point, and reactivity. nih.gov

Table 2: Key Parameters for Computational Modeling

| Parameter | Significance | Computational Method Examples |

| Conformational Energy | Determines the most stable 3D structure | Molecular Mechanics (MM), Density Functional Theory (DFT) |

| Reaction Energy Profile | Predicts reaction feasibility and kinetics | DFT, Ab initio methods |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates sites of electrophilic and nucleophilic attack | DFT |

| Electrostatic Potential | Visualizes charge distribution and reactive sites | DFT |

Role as a Model Compound for Studies in Stereoselective Synthesis

The stereochemistry of substituted cyclohexanes is a fundamental topic in organic chemistry. mvpsvktcollege.ac.in The presence of multiple stereocenters and the conformational rigidity imposed by the bulky substituent make this compound an excellent candidate as a model compound for studies in stereoselective synthesis.

Research in this area could involve:

Diastereoselective Reactions: Investigating how the existing stereocenters direct the formation of new stereocenters during chemical transformations.

Asymmetric Catalysis: Using chiral catalysts to synthesize specific enantiomers or diastereomers of the compound and its derivatives. mdpi.com The development of stereoselective routes to access different isomers is crucial for studying structure-activity relationships. researchgate.net

Dynamic Kinetic Resolution: This technique could be employed to convert a racemic mixture of the alcohol into a single enantiomerically pure ester. mdpi.com

The insights gained from studying this molecule could be applied to the synthesis of other complex, sterically demanding cyclic compounds.

Potential in Materials Science or Chemical Engineering as a Building Block

The unique combination of a reactive hydroxyl group and a bulky, hydrophobic tail suggests that this compound could serve as a valuable building block in materials science and chemical engineering.

Potential applications include:

Polymers and Resins: Cyclohexanol itself is a precursor for the production of adipic acid and caprolactam, which are monomers for Nylon 6 and Nylon 6,6. multichemindia.com Derivatives of this compound could be incorporated into polyesters or other polymers to impart specific properties, such as increased thermal stability, hydrophobicity, or altered mechanical properties. researchgate.net

Plasticizers: Ester derivatives of cyclohexanols are used as plasticizers for polymers like PVC. multichemindia.comgoogle.com The bulky nature of the substituent in the target molecule could lead to novel plasticizing effects.

Surfactants and Emulsifiers: While the molecule itself is likely too hydrophobic, derivatization to introduce a polar head group could lead to surfactants with interesting aggregation behavior due to the bulky tail.

Further research would be needed to synthesize and characterize these potential materials and evaluate their performance in various applications. The bifunctional nature of the molecule, offering sites for polymerization and modification, makes it a versatile platform for creating new materials. nih.govoup.comnih.gov

Q & A

Q. What are the established synthetic routes for 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol, and what reagents are critical for stereochemical control?

The synthesis of structurally similar cyclohexanol derivatives often involves multi-step sequences, including alkylation, oxidation, and reduction. For example, in the synthesis of (1R,4R)-4-(dibenzylamino)cyclohexan-1-ol (272), dibenzylation of an aminocyclohexanol precursor using benzyl bromide and K₂CO₃ in DMF ensures regioselectivity . Stereochemical control may require chiral catalysts or enantioselective reducing agents (e.g., NaHB(OAc)₃ in DCM with HOAc) to resolve diastereomers, as seen in the preparation of (1R,4R)-N,N-dibenzyl derivatives .

Q. How can the purity and structural identity of this compound be validated experimentally?

Key methods include:

- NMR Spectroscopy : Compare chemical shifts (e.g., δ 1.0–2.5 ppm for cyclohexyl protons) and coupling constants to confirm stereochemistry .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., C₁₆H₂₈O for derivatives) and fragmentation patterns .

- Chromatography : Use HPLC or GC with chiral columns to separate diastereomers, as demonstrated in the isolation of cis/trans isomers of 4-isopropylcyclohexanol .

Q. What are the key challenges in isolating stereoisomers of this compound?

Stereoisomers (e.g., cis vs. trans) may co-elute in standard chromatographic systems. Advanced techniques like chiral-phase HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) are required. For example, diastereomeric resolution of 4,4'-(propane-2,2-diyl)dicyclohexanol isomers was achieved using Pd/C-catalyzed hydrogenation and selective crystallization .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar cyclohexanol derivatives be resolved?

Contradictions in NMR assignments often arise from conformational flexibility or solvent effects. For example:

- Dynamic Effects : Cyclohexanol chair interconversion at room temperature can average axial/equatorial proton signals. Low-temperature NMR (e.g., –40°C) or computational modeling (DFT) can freeze conformers for accurate assignments .